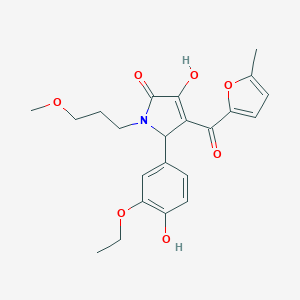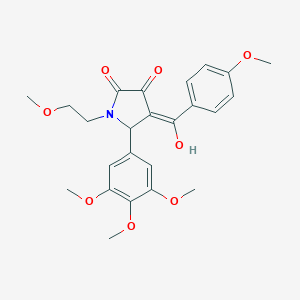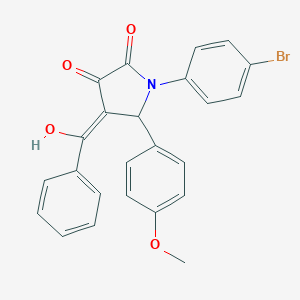![molecular formula C23H16BrNO3 B265671 (4E)-1-(3-bromophenyl)-4-[hydroxy(phenyl)methylidene]-5-phenylpyrrolidine-2,3-dione](/img/structure/B265671.png)
(4E)-1-(3-bromophenyl)-4-[hydroxy(phenyl)methylidene]-5-phenylpyrrolidine-2,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4E)-1-(3-bromophenyl)-4-[hydroxy(phenyl)methylidene]-5-phenylpyrrolidine-2,3-dione, also known as HPPD inhibitor, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of agriculture. HPPD inhibitors are commonly used as herbicides to control weeds in crops, and they work by inhibiting the activity of the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme.
Mécanisme D'action
(4E)-1-(3-bromophenyl)-4-[hydroxy(phenyl)methylidene]-5-phenylpyrrolidine-2,3-dione inhibitors work by inhibiting the activity of the (4E)-1-(3-bromophenyl)-4-[hydroxy(phenyl)methylidene]-5-phenylpyrrolidine-2,3-dione enzyme, which is involved in the biosynthesis of plastoquinone and tocopherols in plants. This leads to the accumulation of toxic intermediates, which ultimately results in the death of the plant. The mechanism of action of (4E)-1-(3-bromophenyl)-4-[hydroxy(phenyl)methylidene]-5-phenylpyrrolidine-2,3-dione inhibitors in the treatment of diseases is not fully understood, but it is believed to involve the modulation of oxidative stress and inflammation.
Biochemical and Physiological Effects:
(4E)-1-(3-bromophenyl)-4-[hydroxy(phenyl)methylidene]-5-phenylpyrrolidine-2,3-dione inhibitors have been shown to have a range of biochemical and physiological effects. In plants, they inhibit the biosynthesis of plastoquinone and tocopherols, which are essential for photosynthesis and membrane function. In animals, (4E)-1-(3-bromophenyl)-4-[hydroxy(phenyl)methylidene]-5-phenylpyrrolidine-2,3-dione inhibitors have been shown to modulate oxidative stress and inflammation, which are involved in the pathogenesis of many diseases.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using (4E)-1-(3-bromophenyl)-4-[hydroxy(phenyl)methylidene]-5-phenylpyrrolidine-2,3-dione inhibitors in lab experiments include their high potency, selectivity, and low toxicity. However, their use is limited by their high cost and the potential for resistance to develop over time.
Orientations Futures
There are several future directions for the research and development of (4E)-1-(3-bromophenyl)-4-[hydroxy(phenyl)methylidene]-5-phenylpyrrolidine-2,3-dione inhibitors. One area of focus is the development of new synthetic routes to improve the yield and purity of the compound. Another area of interest is the investigation of the potential use of (4E)-1-(3-bromophenyl)-4-[hydroxy(phenyl)methylidene]-5-phenylpyrrolidine-2,3-dione inhibitors in the treatment of other diseases, such as Parkinson's disease and multiple sclerosis. Finally, the development of new formulations and delivery methods to improve the efficacy and safety of (4E)-1-(3-bromophenyl)-4-[hydroxy(phenyl)methylidene]-5-phenylpyrrolidine-2,3-dione inhibitors is an ongoing area of research.
Méthodes De Synthèse
The synthesis of (4E)-1-(3-bromophenyl)-4-[hydroxy(phenyl)methylidene]-5-phenylpyrrolidine-2,3-dione inhibitors involves the reaction of 3-bromobenzaldehyde with 2,3-dimethyl-1,4-dioxane-2,5-dione in the presence of a base, followed by the reaction of the resulting intermediate with benzaldehyde. The final product is obtained after purification by column chromatography.
Applications De Recherche Scientifique
(4E)-1-(3-bromophenyl)-4-[hydroxy(phenyl)methylidene]-5-phenylpyrrolidine-2,3-dione inhibitors have been extensively studied for their potential use as herbicides in agriculture. They have been shown to be effective against a wide range of weeds, including those that are resistant to other herbicides. In addition, (4E)-1-(3-bromophenyl)-4-[hydroxy(phenyl)methylidene]-5-phenylpyrrolidine-2,3-dione inhibitors have been investigated for their potential use in the treatment of certain diseases, such as cancer and Alzheimer's disease.
Propriétés
Nom du produit |
(4E)-1-(3-bromophenyl)-4-[hydroxy(phenyl)methylidene]-5-phenylpyrrolidine-2,3-dione |
|---|---|
Formule moléculaire |
C23H16BrNO3 |
Poids moléculaire |
434.3 g/mol |
Nom IUPAC |
(4E)-1-(3-bromophenyl)-4-[hydroxy(phenyl)methylidene]-5-phenylpyrrolidine-2,3-dione |
InChI |
InChI=1S/C23H16BrNO3/c24-17-12-7-13-18(14-17)25-20(15-8-3-1-4-9-15)19(22(27)23(25)28)21(26)16-10-5-2-6-11-16/h1-14,20,26H/b21-19+ |
Clé InChI |
RTKMTWAHZZSDBE-XUTLUUPISA-N |
SMILES isomérique |
C1=CC=C(C=C1)C2/C(=C(/C3=CC=CC=C3)\O)/C(=O)C(=O)N2C4=CC(=CC=C4)Br |
SMILES |
C1=CC=C(C=C1)C2C(=C(C3=CC=CC=C3)O)C(=O)C(=O)N2C4=CC(=CC=C4)Br |
SMILES canonique |
C1=CC=C(C=C1)C2C(=C(C3=CC=CC=C3)O)C(=O)C(=O)N2C4=CC(=CC=C4)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![methyl 2-[(3E)-3-[hydroxy(4-methoxy-3-methylphenyl)methylidene]-2-(4-methylphenyl)-4,5-dioxopyrrolidin-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B265590.png)
![3-hydroxy-4-(4-methoxy-3-methylbenzoyl)-1-[3-(4-morpholinyl)propyl]-5-(4-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B265592.png)
![5-(2,5-dimethoxyphenyl)-3-hydroxy-4-(4-methoxy-2-methylbenzoyl)-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B265595.png)



![(E)-{2-(2,5-dimethoxyphenyl)-1-[2-(dimethylammonio)ethyl]-4,5-dioxopyrrolidin-3-ylidene}(4-methylphenyl)methanolate](/img/structure/B265608.png)

![5-(2,3-dimethoxyphenyl)-4-(4-ethoxybenzoyl)-3-hydroxy-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B265612.png)
![(4E)-5-(3,4-dichlorophenyl)-1-[3-(dimethylamino)propyl]-4-[hydroxy(4-methoxyphenyl)methylidene]pyrrolidine-2,3-dione](/img/structure/B265613.png)
![2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide](/img/structure/B265617.png)

![(E)-(4-methoxy-2-methylphenyl){1-[3-(morpholin-4-ium-4-yl)propyl]-4,5-dioxo-2-phenylpyrrolidin-3-ylidene}methanolate](/img/structure/B265621.png)
![(E)-(4-chlorophenyl){4,5-dioxo-2-[4-(propan-2-yl)phenyl]-1-(pyridinium-3-ylmethyl)pyrrolidin-3-ylidene}methanolate](/img/structure/B265622.png)